molecular formula C10H15NO4 B1362067 5-Oxo-5-(4-oxopiperidin-1-yl)pentanoic acid CAS No. 675602-62-7

5-Oxo-5-(4-oxopiperidin-1-yl)pentanoic acid

Cat. No. B1362067
M. Wt: 213.23 g/mol
InChI Key: BQPYFNZTQRPFCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized and used in the study of IR-detectable metal–carbonyl tracers for amino functions. It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions.


Molecular Structure Analysis

The crystal structure of a similar compound, 5-amino-5-oxo-4-(1-oxo-4-(2-oxopyrrolidin-1-yl), has been studied . The structure is triclinic with a = 8.3683 (3) Å, b = 9.1873 (3) Å, c = 11.3782 (4) Å, α = 96.553 (1)°, β = 108.368 (1)°, γ = 92.429 (1)°, V = 821.94 (5) Å3, Z = 2, Rgt (F) = 0.0450, wRref (F2) = 0.1175, T = 170 K .


Chemical Reactions Analysis

The compound has been used in the study of IR-detectable metal–carbonyl tracers for amino functions. It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular formula of C10H15NO4 and a molecular weight of 213.23 g/mol.

Scientific Research Applications

    Quantum Mechanical Study and Spectroscopic Properties Analysis

    • Field : Quantum Chemistry
    • Application Summary : The compound has been used in the study of spectroscopic properties using FT-IR, NMR, and UV techniques and quantum chemical methods at different levels of theory .
    • Methods : The compound was synthesized by the Mannich reaction of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with piperidine. Quantum chemical calculations were performed using density functional theory (DFT) method with the CAM-B3LYP functional and 6-31G (d, p) basis set .
    • Results : The computation results showed good correlations with the experimental data. The vibrational assignments and the potential energy distribution (PED) were calculated using the GAR2PED software .
  • Preparation of Apixaban
    • Field : Pharmaceutical Chemistry
    • Application Summary : The compound is used in the synthesis of Apixaban, a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .
    • Methods : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The result is the production of Apixaban, a drug used to prevent blood clots in people who have had a recent heart attack or who have atrial fibrillation .

    Synthesis of Antitumor Properties

    • Field : Medicinal Chemistry
    • Application Summary : The compound has been used in the synthesis of novel 3,5-bis(arylidene)-4-piperidones modified with diethyl[(aryl)methyl]phosphonate moiety attached to the piperidone nitrogen atom .
    • Methods : The compound was synthesized by crotonic condensation of aromatic aldehydes with diethyl[(4-oxopiperidin-1-yl)(aryl)methyl]phosphonates in the presence of LiClO4/Et3N system or acetonitrile solution of boron trifluoride etherate .
    • Results : The synthesized phosphonate derivatives of 3,5-bis(arylidene)-4-piperidone series displayed inhibitory properties toward RD, PC3, HCT116, and MCF7 human cancer cell lines with IC50 values in the range of 2.5–8.5 μM .

    Preparation of Crystalline Form N-1 of Apixaban

    • Field : Pharmaceutical Chemistry
    • Application Summary : The compound is used in the preparation of a crystalline Form N-1 of apixaban .
    • Methods : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The result is the production of a crystalline Form N-1 of apixaban .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

5-oxo-5-(4-oxopiperidin-1-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c12-8-4-6-11(7-5-8)9(13)2-1-3-10(14)15/h1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPYFNZTQRPFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375175
Record name N-(4-Piperidone)glutaramic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-5-(4-oxopiperidin-1-yl)pentanoic acid

CAS RN

675602-62-7
Record name δ,4-Dioxo-1-piperidinepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675602-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Piperidone)glutaramic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 675602-62-7
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